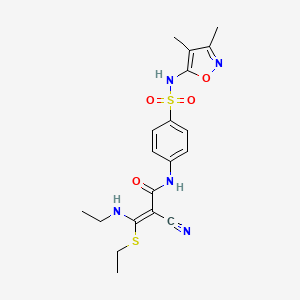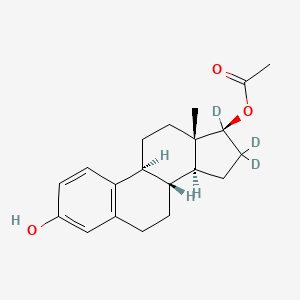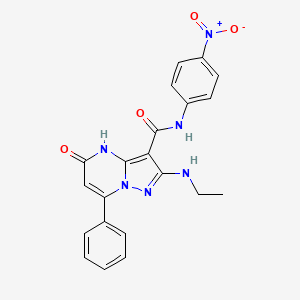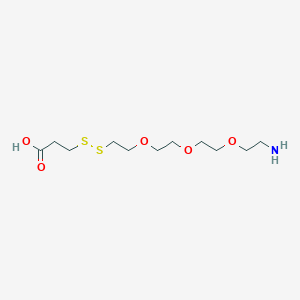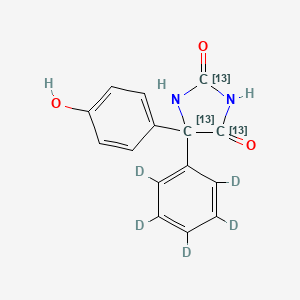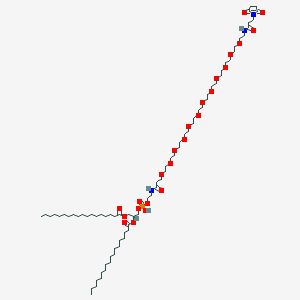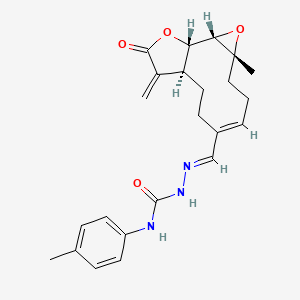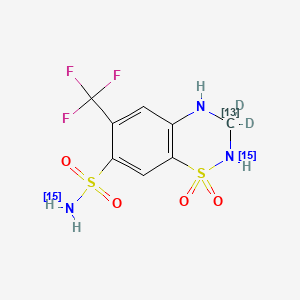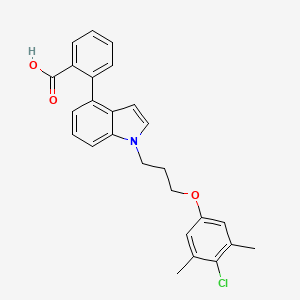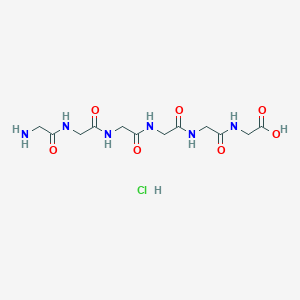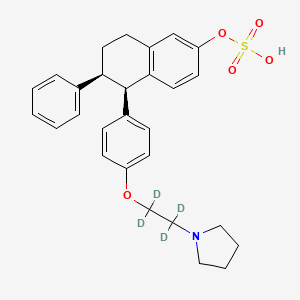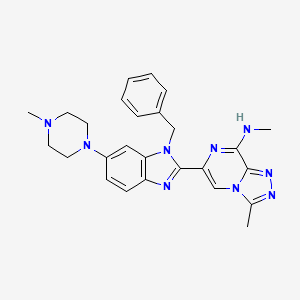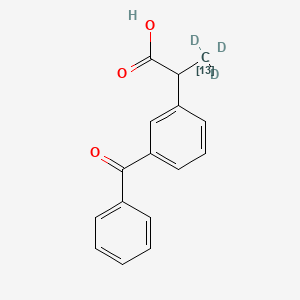![molecular formula C20H13F3N2O4 B12414863 4-methyl-7-[[5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methoxy]chromen-2-one](/img/structure/B12414863.png)
4-methyl-7-[[5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methoxy]chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-7-[[5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methoxy]chromen-2-one is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of the trifluoromethyl group and the oxadiazole ring enhances the compound’s pharmacological properties, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-7-[[5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methoxy]chromen-2-one typically involves multiple steps:
Synthesis of 7-hydroxy-4-methylcoumarin: This can be achieved through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid.
Formation of the oxadiazole ring: The 4-(trifluoromethyl)benzohydrazide is reacted with a suitable carboxylic acid derivative to form the 1,2,4-oxadiazole ring.
Coupling reaction: The oxadiazole derivative is then coupled with the 7-hydroxy-4-methylcoumarin using a suitable coupling agent like DCC (dicyclohexylcarbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and energy consumption.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the coumarin ring.
Reduction: Reduction reactions can target the oxadiazole ring or the trifluoromethyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of carboxylic acids.
Reduction: Reduction of the oxadiazole ring can yield amine derivatives.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
科学研究应用
4-methyl-7-[[5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methoxy]chromen-2-one has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to its coumarin core, which exhibits strong fluorescence.
Biology: Investigated for its potential as an anti-cancer agent, given the biological activity of coumarin derivatives.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific optical properties.
作用机制
The mechanism of action of this compound is largely influenced by its ability to interact with various biological targets:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound may interfere with signaling pathways involved in cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
7-hydroxy-4-methylcoumarin: A simpler coumarin derivative with similar fluorescence properties.
4-(trifluoromethyl)benzohydrazide: Shares the trifluoromethyl group and is used in the synthesis of the oxadiazole ring.
1,2,4-oxadiazole derivatives: A class of compounds with diverse biological activities.
Uniqueness
The combination of the coumarin core, oxadiazole ring, and trifluoromethyl group makes 4-methyl-7-[[5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methoxy]chromen-2-one unique. This structural arrangement enhances its pharmacological properties, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C20H13F3N2O4 |
|---|---|
分子量 |
402.3 g/mol |
IUPAC 名称 |
4-methyl-7-[[5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methoxy]chromen-2-one |
InChI |
InChI=1S/C20H13F3N2O4/c1-11-8-18(26)28-16-9-14(6-7-15(11)16)27-10-17-24-19(29-25-17)12-2-4-13(5-3-12)20(21,22)23/h2-9H,10H2,1H3 |
InChI 键 |
ILDYFPZCGVMURM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=NOC(=N3)C4=CC=C(C=C4)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


